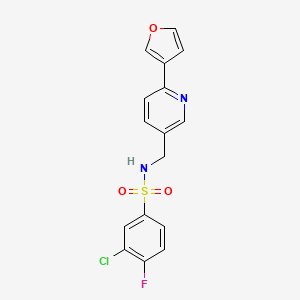

3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

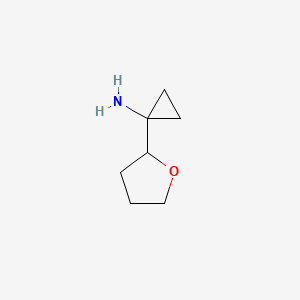

The compound “3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs . It also contains a chloro and fluoro substituents on the benzene ring, a furan ring, and a pyridine ring. These functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple aromatic rings (benzene, furan, and pyridine) suggests that the molecule may have interesting electronic properties. The chloro and fluoro substituents on the benzene ring could also influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The benzene ring is typically quite stable, but the presence of the chloro and fluoro substituents could make it more reactive. The sulfonamide group could also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling point. The chloro and fluoro substituents could also influence its polarity and solubility .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Benzenesulfonamide derivatives, such as those studied by Bats et al. (2001), highlight the importance of intermolecular interactions, including C-H...O, C-H...π, and C-H...Cl, in determining crystal packing and structure. These interactions underline the molecular versatility of benzenesulfonamide derivatives in forming isomorphous crystal structures, potentially applicable in materials science and crystal engineering (Bats, Frost, & Hashmi, 2001).

Synthetic Chemistry

The synthesis and structural characterization of derivatives, as explored by Cheng De-ju (2015), indicate the potential of benzenesulfonamide derivatives as intermediates in the development of small molecular antagonists. Such compounds are of particular interest in the field of medicinal chemistry, especially for targeting specific biological pathways (Cheng De-ju, 2015).

Ligand Design

Compounds incorporating benzenesulfonamide groups have been studied for their role as ligands in metal coordination, offering insights into their utility in creating complex structures with specific properties. For instance, Jacobs et al. (2013) discuss the molecular and supramolecular structures of derivatives acting as prospective ligands, which could be relevant in catalysis and materials science (Danielle L Jacobs, Chan, & O'Connor, 2013).

Inhibitory Functions

The study by Vaškevičienė et al. (2019) on benzenesulfonamides bearing pyrrolidinone moieties as inhibitors of carbonic anhydrases showcases the pharmaceutical applications of these compounds. By affecting the activity of specific enzyme isoforms, such derivatives demonstrate potential as therapeutic agents, emphasizing the importance of chemical modifications for targeted drug design (Vaškevičienė et al., 2019).

Chemical Reactions and Mechanisms

Research by Wippich et al. (2015) on the oxidative Pd-catalysed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles, including furans, highlights the utility of benzenesulfonamide derivatives in facilitating specific chemical reactions. This work underscores the role of such compounds in synthetic organic chemistry, offering pathways to functionalize molecules for diverse applications (Wippich, Schnapperelle, & Bach, 2015).

Mecanismo De Acción

Direcciones Futuras

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry if it shows promising biological activity. Alternatively, it could be studied for its chemical properties, potentially leading to new reactions or synthetic methods .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S/c17-14-7-13(2-3-15(14)18)24(21,22)20-9-11-1-4-16(19-8-11)12-5-6-23-10-12/h1-8,10,20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKANXXASMOAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)

![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)